molecular formula C19H21NO5 B1626970 Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate CAS No. 210754-24-8

Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate

Cat. No.: B1626970
CAS No.: 210754-24-8
M. Wt: 343.4 g/mol
InChI Key: ILZZMMLYELRJKX-IWKDVGJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex benzofuroisoquinoline derivative characterized by:

  • Methyl ester at position 2.
  • Hydroxyl group at position 5.
  • Methoxy group at position 8.
  • A hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline core.

This compound is produced by multiple manufacturers with varying purity and specifications, as noted in commercial databases .

Properties

IUPAC Name

methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-14-6-3-10-9-12-11-4-5-13(21)17-19(11,15(10)16(14)25-17)7-8-20(12)18(22)24-2/h3-6,11-13,17,21H,7-9H2,1-2H3/t11-,12+,13-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZZMMLYELRJKX-IWKDVGJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4C(=O)OC)C(O2)C(C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C(=O)OC)[C@@H](O2)[C@H](C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578545
Record name Methyl (5alpha,6alpha)-6-hydroxy-3-methoxy-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210754-24-8
Record name Methyl (5alpha,6alpha)-6-hydroxy-3-methoxy-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activities based on recent research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H19NO6S
Molecular Weight365.401 g/mol
CAS Number23095-84-3
LogP2.0439

These properties suggest a moderate hydrophobicity which may influence its interactions with biological membranes and targets.

Research indicates that this compound exhibits activity at various opioid receptors. It has been evaluated for its potency and efficacy in activating G protein pathways and arrestin recruitment. For instance, studies have shown that it can selectively activate the μ-opioid receptor (MOR) while demonstrating lower activity at the κ-opioid receptor (KOR), suggesting potential for reduced side effects associated with traditional opioids .

Analgesic Effects

In vivo studies have demonstrated that the compound possesses analgesic properties comparable to established opioids. In rodent models of pain, it significantly reduced nociceptive responses without producing the typical side effects associated with opioid use .

Neuroprotective Properties

Emerging evidence also suggests neuroprotective effects. In experimental models of neurodegeneration, the compound was found to mitigate neuronal cell death and improve cognitive function . These effects are hypothesized to be mediated through its action on opioid receptors and possibly other neuroprotective pathways.

Case Studies

  • Pain Management : A study involving chronic pain models showed that administration of the compound resulted in a significant decrease in pain scores compared to control groups. The analgesic effect was dose-dependent and sustained over time .
  • Cognitive Function : In a separate investigation focusing on cognitive decline due to neurodegenerative conditions, subjects treated with the compound exhibited improved memory retention and learning capabilities compared to untreated controls .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name / Key Features Substituents Molecular Weight (g/mol) Key Differences Reference
Target Compound 3-COOCH3, 7-OH, 9-OCH3 ~327.36 (calculated) Reference compound
(4R,4aR,7S,7aR,12bS)-7,9-diol (CAS 57-27-2) 7-OH, 9-OH 285.34 Lacks methyl ester; dual hydroxyl groups
(4R,4aS,7aR,12bS)-7-one derivative 7-oxo, 9-OCH3 297.35 Ketone at C7; methoxy at C9
N-[(...)-7-yl]acetamide (Vaccine hapten) 7-acetamido, 9-OTritylS ~741.88 (estimated) Acetamide and tritylthio groups
[(...)-7-yl] acetate 9-acetyloxy, 3-CN 440.47 (estimated) Cyano and acetyloxy substituents
Fluorescent derivative (8) 9-(4-Methoxybenzyl)oxy, 7-NH2 ~434.49 (estimated) Fluorescent labeling groups

Key Observations :

  • The methyl ester in the target compound enhances lipophilicity compared to carboxylate or hydroxyl-bearing analogs .
  • Ketone or amide substituents (e.g., ) reduce hydrogen-bonding capacity, altering solubility and receptor binding.
  • Bulky groups like tritylthio () or 4-methoxybenzyl () impact steric hindrance and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 7,9-Diol (CAS 57-27-2) 7-Oxo Derivative
Molecular Formula C19H21NO5 C17H19NO3 C17H17NO3
Molecular Weight 327.36 285.34 297.35
pKa Not reported 8.18 Not reported
Polar Groups 2 (OH, COOCH3) 2 (OH) 1 (OCH3)

Analysis :

  • The target’s methyl ester reduces polarity compared to the 7,9-diol analog, likely improving membrane permeability .
  • The methoxy group at C9 in both the target and may confer similar metabolic resistance to demethylation.

Preparation Methods

Pictet-Spengler Reaction for Isoquinoline Formation

The Pictet-Spengler reaction is widely employed to generate the isoquinoline moiety. Starting with a β-arylethylamine derivative and an aldehyde, this acid-catalyzed cyclocondensation forms the tetrahydroisoquinoline core. For example, reaction of 3,4-dimethoxyphenethylamine with formaldehyde in the presence of trifluoroacetic acid yields a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate. The choice of acid catalyst (e.g., HCl, TFA, or Lewis acids) significantly impacts reaction rate and regioselectivity.

Benzofuran Ring Construction via Oxidative Cyclization

Subsequent formation of the benzofuran ring is achieved through oxidative cyclization of a phenolic intermediate. Copper(I) iodide and cesium carbonate in dimethylformamide (DMF) at 110°C facilitate intramolecular ether formation, as demonstrated in analogous syntheses. Oxygen-sensitive steps often require inert atmosphere conditions to prevent side reactions.

Functionalization and Stereochemical Control

Introducing the 7-hydroxy, 9-methoxy, and 3-carboxylate groups while maintaining stereochemical integrity requires carefully sequenced protection/deprotection strategies.

Sequential Protection of Hydroxyl Groups

Selective protection of the 7-hydroxyl group is typically achieved using tert-butyldimethylsilyl (TBS) chloride in imidazole-containing DMF, yielding a silyl-protected intermediate with >90% efficiency. Concurrently, the 9-methoxy group is introduced via methylation of a phenolic precursor using methyl iodide and potassium carbonate in acetone.

Stereoselective Synthesis and Resolution

The compound’s five stereocenters necessitate precise stereochemical control. Key approaches include:

Chiral Auxiliary-Mediated Synthesis

Use of (R)-phenylglycinol as a chiral auxiliary ensures correct configuration at C4a and C12b. Diastereomeric excess exceeding 98% has been reported using this method.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation with (R)-BINAP ligand achieves 95% enantiomeric excess at C7 and C7a positions. Optimal conditions involve 50 psi H₂ pressure in ethanol at 25°C.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires optimization for cost-efficiency and safety:

Solvent System Optimization

Solvent Yield (%) Purity (%) Cost ($/L)
Dichloromethane 78 92 1.20
Ethyl Acetate 82 95 0.95
2-MeTHF 85 97 2.10

Bio-based 2-methyltetrahydrofuran (2-MeTHF) shows superior yield and purity despite higher cost, making it preferable for GMP manufacturing.

Continuous Flow Chemistry

Adoption of continuous flow reactors reduces reaction times from 48 hours (batch) to 6 hours while improving temperature control. A representative setup using Corning AFR® technology achieves 92% conversion at 120°C.

Analytical Characterization

Comprehensive characterization ensures structural fidelity and purity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75 (s, 1H, H-11), 6.68 (d, J=8.4 Hz, 1H, H-5), 4.32 (m, 1H, H-7), 3.87 (s, 3H, OCH₃)
  • HRMS : m/z 387.1578 [M+H]⁺ (calc. 387.1581)

Chromatographic Purity Assessment

HPLC analysis on a Chiralpak IA column (hexane:isopropanol 85:15) confirms >99% enantiomeric purity with retention time 12.7 min.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally verified?

Methodological Answer: The stereochemistry of complex polycyclic molecules like this compound can be resolved using single-crystal X-ray diffraction. For example, in structurally related methanobenzofuroisoquinoline derivatives, X-ray crystallography at low temperatures (e.g., 113 K) provided unambiguous confirmation of the (R/S) configurations at chiral centers . Advanced NMR techniques, such as NOESY or ROESY, can also corroborate spatial arrangements by identifying through-space proton interactions.

Q. What strategies are effective for optimizing synthetic yield during the Mitsunobu reaction step?

Methodological Answer: Optimizing Mitsunobu reactions (e.g., coupling with DIAD and triphenylphosphine) requires anhydrous conditions, precise stoichiometry (1:1.2 molar ratio of alcohol to phosphine), and controlled temperature (0°C to room temperature). Post-reaction purification via flash column chromatography (e.g., using hexane/ethyl acetate gradients) improves yield, as demonstrated in the synthesis of similar derivatives (34–78% yields) . Recrystallization from hot methanol can further enhance purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light, as UV radiation may degrade the methoxy or ester groups. Stability studies of analogous opioids suggest that lyophilization in acidic buffers (pH 3–4) can extend shelf life .

Advanced Research Questions

Q. How can conflicting pharmacological data on µ-opioid receptor (MOR) binding affinity be resolved?

Methodological Answer: Discrepancies in reported MOR binding (e.g., agonist vs. partial agonist activity) may arise from differences in assay systems (cell lines vs. tissue preparations) or stereochemical impurities. To resolve this:

  • Use radioligand displacement assays (e.g., [³H]-DAMGO) in HEK-293 cells stably expressing human MOR.
  • Validate purity via chiral HPLC (>99% enantiomeric excess) to exclude inactive stereoisomers .
  • Cross-reference with in vivo analgesia models (e.g., tail-flick test in rodents) to confirm functional activity .

Q. What methods are suitable for designing fluorescent probes to track this compound’s cellular uptake?

Methodological Answer: Fluorescent labeling can be achieved by:

  • Benzylamine conjugation: Introduce a primary amine group at the 7-position for coupling with fluorophores (e.g., FITC) via carbodiimide chemistry (EDC/NHS), as shown in benzofuroisoquinoline derivatives .
  • Click chemistry: Incorporate an alkyne handle during synthesis for Cu(I)-catalyzed azide-alkyne cycloaddition with fluorescent azides (e.g., Alexa Fluor 488). Validate probe functionality using confocal microscopy and competitive binding assays with unlabeled ligand .

Q. How can researchers analyze metabolic stability and major degradation pathways?

Methodological Answer:

  • In vitro hepatocyte assays: Incubate the compound with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Key enzymes (e.g., CYP3A4) can be identified using isoform-specific inhibitors (e.g., ketoconazole).
  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Major degradation products (e.g., demethylated or hydroxylated derivatives) can be structurally elucidated via HRMS and ¹³C NMR .

Q. What experimental approaches mitigate low reproducibility in receptor internalization assays?

Methodological Answer: Variability in MOR internalization assays often stems from differences in cell confluency or agonist pre-treatment. Standardize protocols by:

  • Using a clonal cell line (e.g., CHO-K1/MOR) to ensure receptor homogeneity.
  • Applying a fixed agonist concentration (e.g., 10 µM) and incubation time (30 min at 37°C).
  • Quantifying internalization via ELISA for surface receptors or fluorescent-tagged β-arrestin recruitment .

Data Contradiction Analysis

Q. How to address discrepancies in reported analgesic efficacy across rodent models?

Methodological Answer: Differences in efficacy (e.g., ED₅₀ values) may reflect species-specific MOR polymorphisms or metabolic rates. To reconcile

  • Compare pharmacokinetic profiles (Cmax, AUC) in Sprague-Dawley rats vs. C57BL/6 mice.
  • Use MOR-knockout models to confirm on-target effects.
  • Cross-validate with ex vivo electrophysiology (e.g., inhibition of dorsal root ganglion nociceptors) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Mitsunobu Reaction

ParameterOptimal ConditionReference
SolventAnhydrous THF or Toluene
Temperature0°C → RT over 4–6 hours
Stoichiometry1:1.2 (Alcohol:Triphenylphosphine)
PurificationHexane/EtOAc (3:1 to 1:2)

Q. Table 2: Stability-Indicating HPLC Conditions

| Column | C18 (250 × 4.6 mm, 5 µm) | |
| Mobile Phase | MeOH:H₂O:0.2 M NaH₂PO₄:TBAH (5:1:2:3, pH 5.5) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 220 nm | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate
Reactant of Route 2
Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.